Thalidomide-5-NH-PEG5-NH2 (hydrochloride)

PROTAC Linker Optimization Structure-Activity Relationship Ternary Complex Geometry

Thalidomide-5-NH-PEG5-NH2 hydrochloride (CAS 2703775-06-6) is a pre-assembled E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) warhead linked via an amino functional group at the 5-position of the phthalimide ring to a five-unit polyethylene glycol (PEG5) spacer that terminates in a primary amine. This compound serves as a critical building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling the recruitment of the CRBN E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome system.

Molecular Formula C25H37ClN4O9
Molecular Weight 573.0 g/mol
Cat. No. B12363665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-NH-PEG5-NH2 (hydrochloride)
Molecular FormulaC25H37ClN4O9
Molecular Weight573.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCN.Cl
InChIInChI=1S/C25H36N4O9.ClH/c26-5-7-34-9-11-36-13-15-38-16-14-37-12-10-35-8-6-27-18-1-2-19-20(17-18)25(33)29(24(19)32)21-3-4-22(30)28-23(21)31;/h1-2,17,21,27H,3-16,26H2,(H,28,30,31);1H
InChIKeyPZSXBZTVSIUHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-NH-PEG5-NH2 (Hydrochloride): A Defined-Length PEG Linker for CRBN-Recruiting PROTAC Conjugates


Thalidomide-5-NH-PEG5-NH2 hydrochloride (CAS 2703775-06-6) is a pre-assembled E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) warhead linked via an amino functional group at the 5-position of the phthalimide ring to a five-unit polyethylene glycol (PEG5) spacer that terminates in a primary amine [1]. This compound serves as a critical building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling the recruitment of the CRBN E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome system [1]. With a molecular weight of 573.04 g/mol and a molecular formula of C25H37ClN4O9, this hydrochloride salt form is supplied with a purity of ≥98% and is designed specifically for research applications in targeted protein degradation .

Why Thalidomide-5-NH-PEG5-NH2 Hydrochloride Cannot Be Replaced by Other PEG-Linker Variants in PROTAC Development


In PROTAC design, linker length and composition are not interchangeable parameters; they directly dictate the geometry of the ternary complex formed between the target protein, the PROTAC molecule, and the E3 ligase, which in turn governs degradation potency and selectivity [1]. Substituting Thalidomide-5-NH-PEG5-NH2 hydrochloride with a shorter PEG2 or longer PEG6 analog—or with a different attachment chemistry—can drastically alter the spatial orientation of the thalidomide warhead relative to the target-binding ligand, leading to a >10-fold reduction in degradation efficiency (DC50) or complete loss of activity [2][3]. Studies have explicitly shown that GSPT1 degradation depends on the length of the flexible PEG chain linker, underscoring that empirical optimization of linker length is a bottleneck that cannot be bypassed by generic substitution [2]. Furthermore, the 5-amino (5-NH) substitution on the phthalimide ring provides a distinct exit vector compared to the more common 4-position or O-linked conjugates, which has been demonstrated to influence ternary complex formation and degradation selectivity in structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Evidence for Thalidomide-5-NH-PEG5-NH2 Hydrochloride vs. Closest Analogs


PEG5 Linker Length Provides a Measured 15-Atom Spacer Distinct from Shorter PEG2 and Longer PEG6 Variants

The PEG5 linker in Thalidomide-5-NH-PEG5-NH2 hydrochloride provides a 15-atom linear spacer (five repeating -O-CH2-CH2- units), which is quantitatively longer than the 6-atom spacer of the PEG2 analog and shorter than the 18-atom spacer of the PEG6 variant [1]. Empirical models derived from curated linker SAR studies indicate that linear linker length directly correlates with observed degradation potency (DC50), with an optimal range of 12-20+ carbons for many PROTACs; the PEG5 linker falls centrally within this empirically defined window, while PEG2 is often insufficient to permit ternary complex formation [2]. In a direct biological study of PEG-linker length on degradation, PEG2-containing PROTACs unexpectedly induced GSPT1 degradation via a molecular glue mechanism, whereas longer PEG chains (≥PEG4) redirected activity, demonstrating that linker length is a non-linear determinant of degradation outcome [1].

PROTAC Linker Optimization Structure-Activity Relationship Ternary Complex Geometry

THAL-SNS-032 PROTAC Utilizing Thalidomide-5-NH-PEG5-NH2 Achieves DC50 < 250 nM and Emax > 95% for CDK9 Degradation

The fully assembled PROTAC THAL-SNS-032, which incorporates Thalidomide-5-NH-PEG5-NH2 as its CRBN-recruiting moiety, demonstrates a half-maximal degradation concentration (DC50) of less than 250.0 nM and a maximal degradation efficacy (Emax) exceeding 95.0% against CDK9 in human MOLT4 cells, as quantified by Western blot analysis [1]. This PROTAC also exhibits an IC50 of 50.0 nM for antiproliferative activity in MOLT4 cells over 72 hours . In contrast, the parent kinase inhibitor SNS-032 alone does not induce degradation, and alternative PROTACs constructed with different linker lengths or attachment vectors show significantly altered degradation profiles, with some exhibiting >10-fold higher DC50 values or complete loss of activity [2].

PROTAC Efficacy CDK9 Degrader DC50 Quantification

Hydrochloride Salt Form and ≥98% Purity Ensure Reproducible Conjugation Chemistry and Long-Term Stability

Thalidomide-5-NH-PEG5-NH2 hydrochloride is supplied as a hydrochloride salt with a purity of ≥98% (HPLC) . The hydrochloride counterion improves aqueous handling and stability during storage and conjugation reactions compared to the free base form, which can be hygroscopic and prone to oxidation . Quantitative storage stability data indicate that the powder form remains stable for 3 years at -20°C and for 2 years at 4°C, while in solvent (e.g., DMSO), stability is maintained for 6 months at -80°C and 1 month at -20°C . In contrast, non-salt forms or lower-purity batches (>5% impurities) can introduce variable conjugation yields and off-target adducts, necessitating additional purification steps that reduce overall synthetic throughput [1].

Chemical Stability Conjugation Efficiency Reproducibility

5-Amino Substitution on the Phthalimide Ring Provides a Distinct Exit Vector Compared to 4-Position or O-Linked Conjugates

The thalidomide warhead in Thalidomide-5-NH-PEG5-NH2 hydrochloride is functionalized at the 5-position of the phthalimide ring via an amino group (-NH-), which offers a different exit trajectory than the more common 4-position substitution or O-linked ether conjugates [1]. Structural and NanoBRET assays have demonstrated that the choice of exit vector on the thalidomide moiety significantly alters ternary complex formation between the target protein, PROTAC, and CRBN, with the 5-position favoring degradation of certain substrates (e.g., ZFP91) while the 4-position may favor others [2][3]. In SAR studies of AURKA degraders, PROTACs utilizing the 5-position exit vector achieved DC50 values as low as 3.9 nM, whereas alternative exit vectors yielded >50-fold lower potency or complete inactivity [3]. The 5-NH linkage also introduces an additional hydrogen-bond donor/acceptor that can influence binding kinetics to CRBN and the overall ternary complex stability [1].

CRBN Ligand Exit Vector PROTAC Ternary Complex Selectivity Profile

Validated Application Scenarios for Thalidomide-5-NH-PEG5-NH2 Hydrochloride Based on Quantitative Evidence


Construction of CRBN-Recruiting PROTACs with Defined Linker Geometry for Kinase Degradation

The PEG5 linker length (15 atoms) and 5-NH exit vector of Thalidomide-5-NH-PEG5-NH2 hydrochloride have been quantitatively validated in the THAL-SNS-032 PROTAC, which achieves DC50 < 250 nM and Emax > 95% for CDK9 degradation [1]. This building block is optimal for replicating or extending this scaffold to degrade other kinases where the same linker geometry is predicted to favor ternary complex formation [2]. Procurement of this specific conjugate eliminates the need for empirical linker-length screening when following established SAR from the THAL-SNS-032 chemotype.

Linker-Length SAR Studies in Targeted Protein Degradation

Because GSPT1 degradation outcome depends explicitly on PEG-linker length, as demonstrated in Retro-2-based PROTAC studies, Thalidomide-5-NH-PEG5-NH2 hydrochloride serves as a defined intermediate-length comparator in systematic linker SAR campaigns . Researchers can directly compare degradation efficiency (DC50) of PROTACs constructed with PEG2 (6-atom), PEG5 (15-atom), and PEG6 (18-atom) linkers using this compound as the central reference, enabling quantitative mapping of linker length versus degradation potency [1][2].

High-Throughput PROTAC Synthesis Requiring Stable, High-Purity Building Blocks

The hydrochloride salt form with ≥98% purity and validated long-term storage stability (3 years at -20°C powder, 6 months at -80°C in DMSO) make Thalidomide-5-NH-PEG5-NH2 hydrochloride suitable for automated or parallel synthesis workflows where batch-to-batch consistency is critical [1]. The primary amine terminus enables rapid conjugation to carboxylic acid-containing target ligands via standard amide coupling, minimizing synthetic failures due to reagent degradation or impurities [2].

Comparative Evaluation of CRBN Exit Vector Effects on Degradation Selectivity

The 5-amino substitution on the phthalimide ring provides a distinct exit vector that has been shown to alter ternary complex formation and degradation selectivity compared to 4-position or O-linked conjugates [1]. This compound can be used in head-to-head comparisons with 4-substituted analogs to profile how exit vector choice influences the degradation of specific neosubstrates (e.g., ZFP91, AURKA), enabling rational design of PROTACs with improved target selectivity [1].

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